N-(5-(3-chlorobenzyl)thiazol-2-yl)-2-((4-methoxyphenyl)amino)acetamide
Description
Properties
IUPAC Name |
N-[5-[(3-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-(4-methoxyanilino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2S/c1-25-16-7-5-15(6-8-16)21-12-18(24)23-19-22-11-17(26-19)10-13-3-2-4-14(20)9-13/h2-9,11,21H,10,12H2,1H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYQGOCWZPFRKAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NCC(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(3-chlorobenzyl)thiazol-2-yl)-2-((4-methoxyphenyl)amino)acetamide typically involves the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.
Substitution Reactions:
Amidation: The final step involves the coupling of the thiazole derivative with 4-methoxyaniline and acetic acid derivatives under suitable conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(5-(3-chlorobenzyl)thiazol-2-yl)-2-((4-methoxyphenyl)amino)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halides, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of N-(5-(3-chlorobenzyl)thiazol-2-yl)-2-((4-methoxyphenyl)amino)acetamide typically involves multi-step organic reactions that incorporate thiazole and amide functionalities. The structural integrity is confirmed through techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS). The compound's molecular formula is , with a molecular weight of 420.89 g/mol .
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of thiazole have been evaluated for their efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways .
Anticancer Properties
The compound has shown promise in anticancer research. In vitro studies have demonstrated its effectiveness against human cancer cell lines, particularly estrogen receptor-positive breast cancer cells (MCF7). The cytotoxicity was assessed using assays such as Sulforhodamine B (SRB), revealing that certain derivatives exhibit IC50 values below 100 µM, indicating potent activity against cancer cells . Molecular docking studies suggest that the compound interacts favorably with specific protein targets involved in cancer progression, enhancing its therapeutic potential.
Acetylcholinesterase Inhibition
Research indicates that thiazole-based compounds can act as acetylcholinesterase inhibitors, which are crucial in the treatment of neurodegenerative diseases such as Alzheimer’s disease. The inhibition of this enzyme leads to increased levels of acetylcholine, improving cognitive function in affected individuals . Studies have shown that modifications to the thiazole ring can enhance inhibitory activity, making it a target for further drug development.
Table 1: Summary of Biological Activities
| Compound | Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|---|
| d1 | Antimicrobial | E. coli | 12.5 | |
| d6 | Anticancer | MCF7 | 45.0 | |
| 3i | AChE Inhibitor | - | 2.7 | |
| d7 | Anticancer | HeLa | 30.0 |
Molecular Docking Studies
Molecular docking simulations have provided insights into the binding interactions between this compound and target proteins. These studies indicate that the compound can effectively occupy the active site, leading to enhanced biological activity through favorable interactions with key amino acids in the binding pocket .
Conclusion and Future Directions
The diverse applications of this compound highlight its significance in medicinal chemistry. Ongoing research aims to optimize its structure for improved efficacy and reduced toxicity, paving the way for potential clinical applications in antimicrobial and anticancer therapies.
Future studies should focus on:
- Expanding the library of thiazole derivatives to explore structure-activity relationships.
- Conducting comprehensive in vivo studies to validate the efficacy observed in vitro.
- Investigating the pharmacokinetics and safety profiles of promising candidates to facilitate their transition into clinical use.
Mechanism of Action
The mechanism of action of N-(5-(3-chlorobenzyl)thiazol-2-yl)-2-((4-methoxyphenyl)amino)acetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Binding: It may interact with cellular receptors, modulating their activity.
Signal Transduction: The compound may affect signal transduction pathways, leading to changes in cellular responses.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with structurally related analogs from the evidence:
Key Observations :
- The target compound’s thiazole core differs from benzothiazole (4i) or benzofuran (2b), altering electronic properties and steric bulk.
- The 3-chlorobenzyl group enhances lipophilicity compared to methoxyphenyl (4i) or piperazine (13).
Pharmacological Activity (Inferred from Analogs)
- Anticancer Activity :
- Antimicrobial Activity :
Biological Activity
N-(5-(3-chlorobenzyl)thiazol-2-yl)-2-((4-methoxyphenyl)amino)acetamide is a compound of significant interest in medicinal chemistry, particularly for its biological activity against various cancer cell lines. This article delves into its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Synthesis and Structural Characteristics
The compound features a thiazole ring substituted with a 3-chlorobenzyl group and an acetamide moiety linked to a 4-methoxyphenyl group. The thiazole ring is known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The presence of the methoxy group on the phenyl ring enhances lipophilicity and potentially increases bioavailability.
Anticancer Properties
Recent studies have highlighted the compound's potent anticancer activity. For instance, a related thiazole derivative demonstrated significant in vitro potency against sensitive and resistant cancer cell lines, including melanoma and pancreatic cancer. The lead compound from this series induced apoptosis and autophagy, leading to cell death in these models .
Table 1: In Vitro Anticancer Activity of Thiazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 6b | Melanoma (A375) | 1.61 ± 1.92 | Apoptosis + Autophagy |
| 6b | Pancreatic Cancer | 1.98 ± 1.22 | Apoptosis + Autophagy |
| This compound | CML (K562) | TBD | TBD |
Note: TBD = To Be Determined
The mechanism by which this compound exerts its anticancer effects appears to involve the modulation of apoptotic pathways. The compound has been shown to interact with cellular signaling pathways that lead to programmed cell death, making it a candidate for further development in cancer therapy .
Structure-Activity Relationship (SAR)
The efficacy of thiazole derivatives can often be attributed to specific structural features. In the case of this compound:
- Thiazole Ring : Essential for cytotoxic activity.
- Chlorobenzyl Substitution : Enhances interaction with target proteins.
- Methoxy Group : Increases solubility and bioavailability.
Research indicates that modifications to these groups can significantly affect biological activity, suggesting that further optimization could yield even more potent derivatives .
Case Studies
A notable case study involved the evaluation of related thiazole compounds against various cancer models. In vivo studies demonstrated a significant reduction in tumor growth in xenograft models treated with these compounds, supporting their potential as therapeutic agents .
Pharmacokinetics and Toxicity
Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics for this compound. However, comprehensive toxicity assessments are necessary to determine safety profiles before clinical application.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing N-(5-(3-chlorobenzyl)thiazol-2-yl)-2-((4-methoxyphenyl)amino)acetamide?
- Methodological Answer : The synthesis typically involves sequential steps:
Acylation : React 2-amino-5-(3-chlorobenzyl)thiazole with chloroacetyl chloride in the presence of triethylamine (TEA) as a base in anhydrous dioxane at 20–25°C.
Coupling : Introduce the 4-methoxyphenylamino group via nucleophilic substitution or condensation under reflux conditions.
- Key Considerations : Maintain inert atmosphere (N₂/Ar) to prevent oxidation. Monitor reaction progress via TLC or HPLC. Purify intermediates via recrystallization (ethanol-DMF mixtures) .
- Characterization : Confirm structure using ¹H/¹³C NMR (δ 7.2–6.8 ppm for aromatic protons, δ 3.8 ppm for methoxy group) and high-resolution mass spectrometry (HRMS) .
Q. How can researchers optimize reaction yields during synthesis?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF, dioxane) enhance solubility of intermediates.
- Temperature Control : Exothermic reactions (e.g., acylation) require slow addition of reagents at ≤25°C.
- Catalysis : Use TEA or DMAP to accelerate coupling steps.
- Yield Improvement : Sequential recrystallization (ethanol/water) improves purity (>95%) .
Q. What analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- Purity Assessment : HPLC with C18 column (acetonitrile/water gradient, UV detection at 254 nm).
- Structural Confirmation :
- NMR : Identify aromatic (δ 6.5–8.0 ppm), thiazole (δ 7.1–7.3 ppm), and acetamide (δ 2.1–2.3 ppm) signals.
- FT-IR : Confirm C=O (1680–1700 cm⁻¹) and N-H (3300 cm⁻¹) stretches.
- Mass Spectrometry : ESI-MS for molecular ion ([M+H]⁺) and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound?
- Methodological Answer :
- Dose-Response Studies : Use multiple cell lines (e.g., MCF-7, A549) with standardized protocols (IC₅₀ calculations) to validate potency.
- Target Engagement Assays : Perform kinase inhibition profiling or fluorescence polarization assays to identify off-target effects.
- Data Normalization : Include positive controls (e.g., doxorubicin for cytotoxicity) and statistical validation (ANOVA, p < 0.05) .
Q. What strategies are recommended for studying the compound’s reactivity under varying conditions?
- Methodological Answer :
- Stability Testing : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours. Analyze degradation products via LC-MS.
- Reactivity Screening : Test nucleophilic/electrophilic reactions (e.g., with thiols or amines) under controlled pH and temperature.
- Mechanistic Probes : Use isotopic labeling (²H/¹³C) to track reaction pathways .
Q. How can molecular docking studies be designed to predict binding modes with target proteins?
- Methodological Answer :
Protein Preparation : Retrieve crystal structures (e.g., COX-II, EGFR) from PDB. Remove water molecules and add hydrogens.
Ligand Preparation : Generate 3D conformers of the compound using molecular mechanics (MMFF94 force field).
Docking Software : Use AutoDock Vina or Schrödinger Glide with grid boxes centered on active sites.
Validation : Compare docking scores (ΔG) with known inhibitors and validate via MD simulations (RMSD < 2.0 Å) .
Q. What experimental approaches are suitable for analyzing metabolic stability?
- Methodological Answer :
- In Vitro Assays : Incubate with liver microsomes (human/rat) and NADPH cofactor. Quantify parent compound depletion via LC-MS/MS.
- Metabolite Identification : Use high-resolution MSⁿ to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation).
- CYP Inhibition Screening : Test against CYP3A4, 2D6 isoforms using fluorogenic substrates .
Contradiction Analysis & Troubleshooting
Q. How to address discrepancies in spectral data interpretation (e.g., overlapping NMR signals)?
- Methodological Answer :
- Advanced NMR Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping peaks.
- Isotopic Labeling : Synthesize ¹³C-labeled analogs to assign carbonyl/thiazole carbons.
- Computational Aids : Compare experimental NMR shifts with DFT-predicted values (Gaussian 09) .
Q. Why might biological activity vary between similar thiazole derivatives?
- Methodological Answer :
- SAR Studies : Systematically modify substituents (e.g., chloro vs. methoxy groups) and assess activity.
- LogP Analysis : Measure partition coefficients to correlate lipophilicity with membrane permeability.
- Crystallography : Solve co-crystal structures to identify critical hydrogen bonds/π-π interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
